

Spectroscopic Profile of 3-Bromo-2-nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2-nitroanisole

Cat. No.: B1266894

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Bromo-2-nitroanisole** (CAS No. 500298-30-6), a valuable building block in organic synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related molecules. The methodologies for obtaining such spectroscopic data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromo-2-nitroanisole**. These predictions are derived from established principles of spectroscopy and by comparing the known spectral data of analogous compounds, including 4-bromo-2-nitroanisole, 2-nitroanisole, 3-bromoanisole, and 3-bromonitrobenzene.

Table 1: Predicted ^1H NMR Data for 3-Bromo-2-nitroanisole

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 7.6 - 7.8	d	~ 8.0	1H	Ar-H
~ 7.2 - 7.4	t	~ 8.0	1H	Ar-H
~ 7.0 - 7.2	d	~ 8.0	1H	Ar-H
~ 3.9 - 4.0	s	-	3H	-OCH ₃

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-2-nitroanisole

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155	C-OCH ₃
~ 145 - 150	C-NO ₂
~ 130 - 135	Ar-CH
~ 125 - 130	Ar-CH
~ 115 - 120	Ar-CH
~ 110 - 115	C-Br
~ 55 - 60	-OCH ₃

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Absorption Bands for 3-Bromo-2-nitroanisole

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	C-H (aromatic)
~ 2950 - 2850	Medium	C-H (methyl)
~ 1580 - 1600	Strong	C=C (aromatic)
~ 1520 - 1540	Very Strong	N-O asymmetric stretch (NO ₂)
~ 1340 - 1360	Very Strong	N-O symmetric stretch (NO ₂)
~ 1250 - 1280	Strong	C-O-C asymmetric stretch
~ 1020 - 1050	Strong	C-O-C symmetric stretch
~ 600 - 700	Strong	C-Br stretch

Predicted as a KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-2-nitroanisole

m/z	Relative Intensity (%)	Assignment
231/233	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
201/203	Moderate	[M - NO] ⁺
186/188	Moderate	[M - NO ₂] ⁺
154	Moderate	[M - Br] ⁺
108	High	[M - Br - NO ₂] ⁺

Predicted via Electron Ionization (EI).

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **3-Bromo-2-nitroanisole** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 MHz for protons.
- **Data Acquisition:** For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A few milligrams of **3-Bromo-2-nitroanisole** are finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

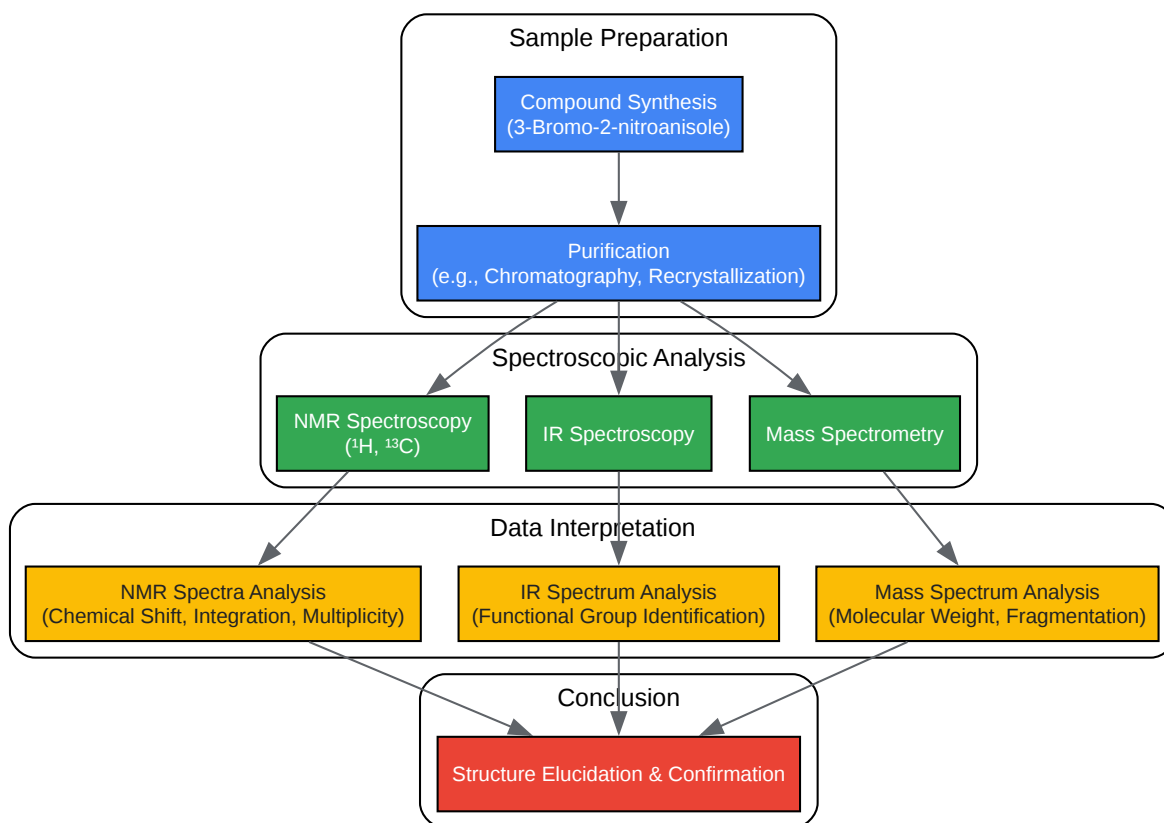
- **Sample Introduction:** A dilute solution of **3-Bromo-2-nitroanisole** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a

direct insertion probe or after separation by gas chromatography (GC).

- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-2-nitroanisole**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2-nitroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266894#spectroscopic-data-of-3-bromo-2-nitroanisole-nmr-ir-mass\]](https://www.benchchem.com/product/b1266894#spectroscopic-data-of-3-bromo-2-nitroanisole-nmr-ir-mass)

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